2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-1039 hydrochloride involves the esterification of mecillinam with pivalic acid. The reaction typically occurs under acidic conditions, using a catalyst to facilitate the esterification process. The resulting compound is then converted to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of FL-1039 hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
FL-1039 hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in FL-1039 hydrochloride can be hydrolyzed to release mecillinam.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes.
Substitution: FL-1039 hydrochloride can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Often involves nucleophilic reagents and appropriate solvents
Major Products Formed
Hydrolysis: Produces mecillinam and pivalic acid.
Oxidation and Reduction: Forms various oxidized or reduced derivatives of the compound.
Substitution: Results in substituted derivatives with different functional groups
Scientific Research Applications
FL-1039 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and its effects on bacterial cell walls.
Medicine: Employed in the treatment of urinary tract infections and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
Mechanism of Action
FL-1039 hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. The prodrug form, FL-1039 hydrochloride, is converted to its active form, mecillinam, in the body, which then exerts the antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another penicillin antibiotic with a broader spectrum of activity.
Amoxicillin: A widely used penicillin antibiotic with similar antibacterial properties.
Cefalexin: A cephalosporin antibiotic with a similar mechanism of action .
Uniqueness
FL-1039 hydrochloride is unique due to its specific activity against gram-negative bacteria and its prodrug nature, which enhances its oral bioavailability. Unlike some other penicillin antibiotics, it does not exhibit cross-resistance with classical penicillins, making it a valuable option for treating resistant bacterial infections .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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